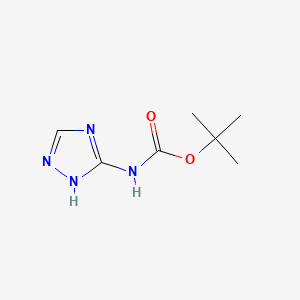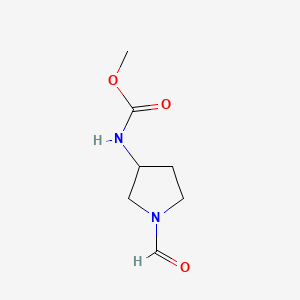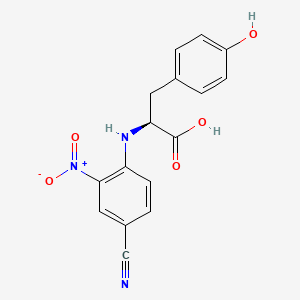
2-(Boc-amino)-5-(aminomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Boc-amino)-5-(aminomethyl)pyridine” is a research chemical with the molecular formula C11H17N3O2 and a molecular weight of 223.27 . It is also known as "tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate" .
Synthesis Analysis
The synthesis of “this compound” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Molecular Structure Analysis
The InChI code for “this compound” is "InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3,(H,13,14,15)" .Chemical Reactions Analysis
The reactions of “this compound” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates react with Grignard reagents to produce the corresponding amides .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 132-134°C . The density of “this compound” is 1.164 g/cm³ .Scientific Research Applications
Synthesis and Characterization
Synthesis of Complex Structures : Pyridine derivatives, including those similar to 2-(Boc-amino)-5-(aminomethyl)pyridine, are utilized for the synthesis of complex structures such as non-metal cation (NMC) pentaborate structures. These structures are characterized using various techniques like NMR, FT-IR, and P-XRD, and have distinct thermal properties (Sızır, Köse, & Yurdakul, 2015).
Molecular Modeling and Spectroscopic Analysis : Computational studies on structures similar to this compound, like 4-(Boc-amino) pyridine, involve molecular modeling and spectroscopic analysis. These studies include evaluating vibrational frequencies, NMR chemical shifts, and investigating electronic properties (Vural, 2015).
Chemical Synthesis
Formation of Pyridine Derivatives : Reactions involving N-Boc-protected amines and acids or esters lead to the formation of various pyridine derivatives, demonstrating the versatility of pyridine compounds in chemical synthesis (Yakovenko, Lukianov, Bol’but, & Vovk, 2019).
Use in Peptide Chemistry : Protected 2-pyrrolylalanine, synthesized using N-Boc protected amino acids, plays a role in peptide science. This underscores the significance of Boc-amino pyridine derivatives in the synthesis and study of peptides (Doerr & Lubell, 2012).
Coordination Compounds and Catalysis
Formation of Coordination Compounds : 4-(Boc-amino)pyridine is used to form coordination compounds with metals like Mn and Cd. These compounds exhibit interesting magnetic and luminescence properties (Suckert, Terraschke, Reinsch, & Näther, 2017).
Catalytic Applications : N-Boc protected pyridines are involved in catalytic processes like rhodium-catalyzed amination, highlighting their role in organic synthesis and catalysis (Wippich, Truchan, & Bach, 2016).
Nonlinear Optical Properties
- Nonlinear Optical Material : The nonlinear optical (NLO) properties of compounds like 3-amino-4-(Boc-amino)pyridine have been studied, indicating potential applications in NLO materials (Vural, Ozdogan, & Orbay, 2019).
Safety and Hazards
Future Directions
“2-(Boc-amino)-5-(aminomethyl)pyridine” is a specialty product for proteomics research . It is a useful research chemical and is offered by several suppliers . The development of direct efficient preparation of amides from protected amines like “this compound” is important in organic synthesis to reduce cost, waste, and time .
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQTVPEIMTXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940193 |
Source


|
| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187237-37-2 |
Source


|
| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Guanidine, N-cyano-N-[(2-ethoxyphenyl)methyl]- (9CI)](/img/no-structure.png)

![[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574052.png)


![[(1H-Benzimidazol-2-ylmethyl)amino]acetonitrile](/img/structure/B574057.png)

![N-ethyl-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B574063.png)
![1-(Prop-1-yn-1-yl)tricyclo[4.1.0.0~2,7~]heptane](/img/structure/B574066.png)
